molecular formula C14H11FO2 B6377767 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% CAS No. 1111129-22-6

4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377767
CAS RN: 1111129-22-6
M. Wt: 230.23 g/mol
InChI Key: GQZQNOYOHNSIMP-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% (4-FMP-2-FP) is a phenolic compound with a wide range of applications in the field of organic synthesis. It is a colorless solid with a melting point of approximately 94°C and a boiling point of 250°C. 4-FMP-2-FP is a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of organic molecules and the study of reaction mechanisms. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in the study of the mechanism of action of various drugs and the biochemical and physiological effects of these drugs.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not well understood, but it is known to be involved in the formation of various organic molecules and the study of reaction mechanisms. It is believed to act as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% are not well understood. It is believed to be involved in the formation of various organic molecules and the study of reaction mechanisms, but its exact role in these processes is not known.

Advantages and Limitations for Lab Experiments

The advantages of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% for lab experiments include its high yield of up to 95%, its low cost, and its versatility in the synthesis of various organic molecules. The main limitation of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is its lack of understanding of its mechanism of action and biochemical and physiological effects.

Future Directions

The future directions for 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of organic molecules. Additionally, further research into the synthesis of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% and its potential use as a drug delivery system is warranted. Finally, further research into the use of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in the study of reaction mechanisms is necessary.

Synthesis Methods

4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% can be synthesized via a variety of methods, including the reaction of 5-fluoro-2-methylphenol with formaldehyde in the presence of a catalyst such as sulfuric acid. This reaction yields 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in a yield of up to 95%. Other methods of synthesis include the reaction of 5-fluoro-2-methylphenol with ethylene glycol in the presence of a catalyst such as zinc chloride, or the reaction of 5-fluoro-2-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid.

properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-12(15)7-13(9)10-3-5-14(17)11(6-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZQNOYOHNSIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685098
Record name 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methylphenyl)-2-formylphenol

CAS RN

1111129-22-6
Record name 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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